molecular formula C15H12O3S B12845730 Benzeneethanethioic acid, 4-hydroxy-alpha-oxo-, S-(phenylmethyl) ester

Benzeneethanethioic acid, 4-hydroxy-alpha-oxo-, S-(phenylmethyl) ester

Katalognummer: B12845730
Molekulargewicht: 272.3 g/mol
InChI-Schlüssel: HNZNRMQFUPLNNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneethanethioic acid, 4-hydroxy-alpha-oxo-, S-(phenylmethyl) ester is a complex organic compound with a unique structure that includes a benzene ring, a thioic acid group, and an ester linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanethioic acid, 4-hydroxy-alpha-oxo-, S-(phenylmethyl) ester typically involves the esterification of the corresponding acid with a phenylmethyl group. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like methanol or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneethanethioic acid, 4-hydroxy-alpha-oxo-, S-(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thioic acid group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thioic acid groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Benzeneethanethioic acid, 4-hydroxy-alpha-oxo-, S-(phenylmethyl) ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Wirkmechanismus

The mechanism of action of Benzeneethanethioic acid, 4-hydroxy-alpha-oxo-, S-(phenylmethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and thioic acid groups can participate in various biochemical reactions, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenepropanoic acid, 4-hydroxy-alpha-oxo-: This compound shares a similar structure but lacks the thioic acid and ester groups.

    Benzeneacetic acid, alpha-oxo-, methyl ester: Similar in structure but with different functional groups, leading to different reactivity and applications.

Uniqueness

Benzeneethanethioic acid, 4-hydroxy-alpha-oxo-, S-(phenylmethyl) ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Eigenschaften

Molekularformel

C15H12O3S

Molekulargewicht

272.3 g/mol

IUPAC-Name

S-benzyl 2-(4-hydroxyphenyl)-2-oxoethanethioate

InChI

InChI=1S/C15H12O3S/c16-13-8-6-12(7-9-13)14(17)15(18)19-10-11-4-2-1-3-5-11/h1-9,16H,10H2

InChI-Schlüssel

HNZNRMQFUPLNNN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSC(=O)C(=O)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.